

Spectral Analysis of 1-(Oxolan-3-yl)ethan-1-one: A Technical Guide

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Compound of Interest

Compound Name: 1-(Oxolan-3-yl)ethan-1-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound **1-(Oxolan-3-yl)ethan-1-one**, also known as 1-(tetrahydrofuran-3-yl)ethanone. Due to the limited availability of public domain experimental spectra for this specific molecule, this document presents predicted spectral data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical endeavors.

Chemical Structure and Properties

- IUPAC Name: **1-(Oxolan-3-yl)ethan-1-one**[\[1\]](#)
- Synonyms: 1-(tetrahydrofuran-3-yl)ethanone, 3-Acetyltetrahydrofuran[\[1\]](#)
- Molecular Formula: C₆H₁₀O₂[\[1\]](#)
- Molecular Weight: 114.14 g/mol [\[1\]](#)
- CAS Number: 114932-86-4[\[1\]](#)

Predicted Spectral Data

The following tables summarize the predicted spectral data for **1-(Oxolan-3-yl)ethan-1-one**. These predictions are based on the analysis of its chemical structure, including the tetrahydrofuran ring and the acetyl group, and comparison with spectral data of similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 3.8 - 4.0	m	2H	O-CH ₂ (C5)
~ 3.6 - 3.8	m	1H	O-CH (C2)
~ 3.3 - 3.5	m	1H	CH-C=O (C3)
~ 2.15	s	3H	CH ₃
~ 2.0 - 2.2	m	2H	CH ₂ (C4)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)	Assignment
~ 209	C=O
~ 72	O-CH ₂ (C5)
~ 68	O-CH ₂ (C2)
~ 50	CH-C=O (C3)
~ 30	CH ₂ (C4)
~ 28	CH ₃

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2960 - 2850	Medium-Strong	C-H stretch (aliphatic)
~ 1715	Strong	C=O stretch (ketone)[1][2]
~ 1100	Strong	C-O-C stretch (ether)

MS (Mass Spectrometry)

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
114	Moderate	[M] ⁺ (Molecular Ion)
99	Moderate	[M - CH ₃] ⁺
71	Strong	[CH ₃ CO-CH-CH ₂] ⁺ or fragment from ring opening
43	Very Strong	[CH ₃ CO] ⁺ (Acylium ion)

Experimental Protocols

The following are detailed methodologies for the key experiments cited for acquiring the spectral data of **1-(Oxolan-3-yl)ethan-1-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve approximately 5-10 mg of **1-(Oxolan-3-yl)ethan-1-one** in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

- The NMR spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher.
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition:

- ^1H NMR: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
- ^{13}C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ^{13}C , a larger number of scans (typically 128 or more) will be necessary to achieve an adequate signal-to-noise ratio.

4. Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase the resulting spectra.
- Calibrate the chemical shift axis using the TMS signal at 0 ppm.
- Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

1. Sample Preparation:

- Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of **1-(Oxolan-3-yl)ethan-1-one** between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Solution: Alternatively, prepare a dilute solution (approx. 1-5%) of the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl_4).

2. Instrument Setup:

- Use a Fourier Transform Infrared (FTIR) spectrometer.
- Record a background spectrum of the empty sample holder (for neat liquid) or the pure solvent (for solution).

3. Data Acquisition:

- Place the prepared sample in the spectrometer's sample compartment.
- Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

4. Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

- Prepare a dilute solution of **1-(Oxolan-3-yl)ethan-1-one** in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 $\mu\text{g/mL}$.

2. Instrument Setup:

- Utilize a mass spectrometer equipped with an Electron Ionization (EI) source.
- The instrument is typically coupled to a Gas Chromatography (GC) system for sample introduction and separation, though direct infusion is also possible.

3. Data Acquisition:

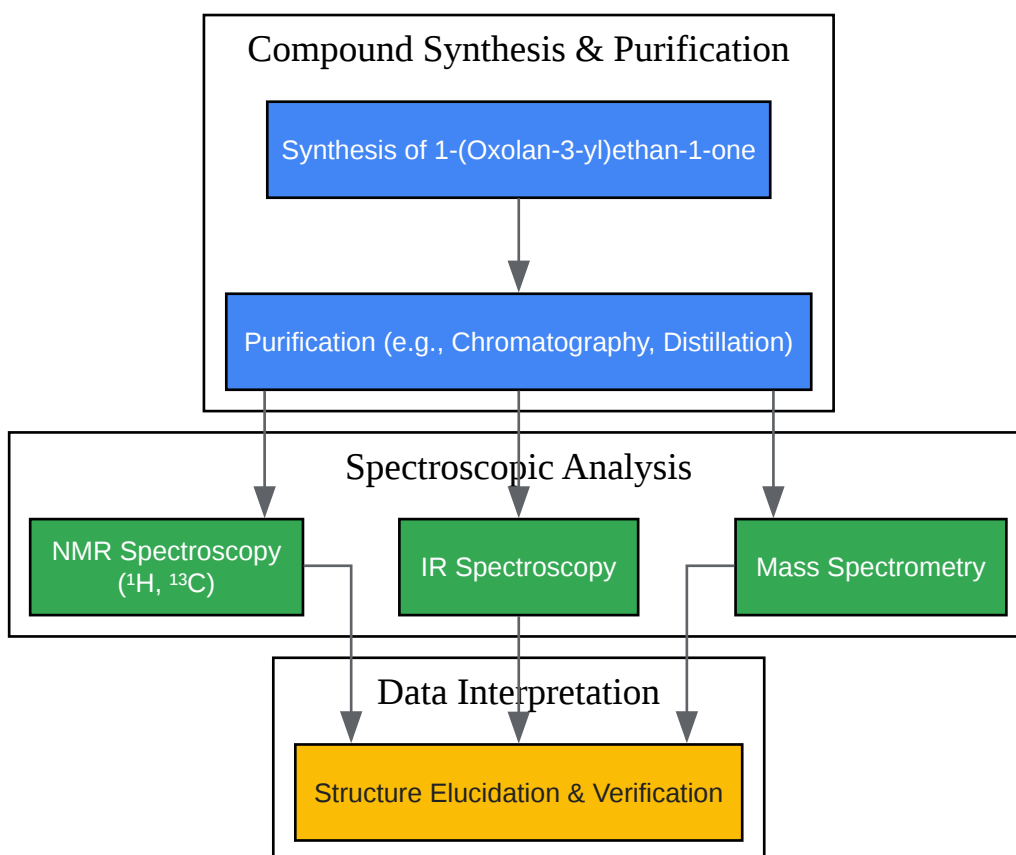
- Introduce the sample into the ion source.
- Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 30-200).
- The standard electron energy for EI is 70 eV.

4. Data Processing:

- The instrument's software will generate a mass spectrum displaying the relative abundance of ions as a function of their m/z ratio.
- Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **1-(Oxolan-3-yl)ethan-1-one**.



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References

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